Avoid confounding MMP-1 inhibition and invasive dosing. Prinomastat (AG-3340) delivers: • >15-fold lower MMP-1 activity vs Marimastat (IC50 5 nM) to reduce off-target effects • 166-fold selectivity for MMP-2/9 over MMP-1 for clean gelatinase studies • Oral bioavailability simplifies long-term tumor models vs daily injections • Water-soluble HCl salt allows DMSO-free cell culture, reducing solvent artifacts. Available in high purity (≥98%) with reliable global shipping from SMolecule.
Prinomastat (AG-3340) is a hydroxamate-based, orally active inhibitor of matrix metalloproteinases (MMPs). It was developed for high potency against MMPs centrally involved in tumor invasion and angiogenesis, such as MMP-2, -9, and -13, while exhibiting significantly lower activity against MMP-1 (collagenase-1). This selectivity profile was designed to target pathological tissue remodeling while potentially avoiding the musculoskeletal side effects associated with less selective, first-generation MMP inhibitors. Its demonstrated oral administration route in preclinical and clinical studies distinguishes it from early benchmarks in its class.
Substituting Prinomastat with other MMP inhibitors based on nominal class is unreliable for generating reproducible data. Using a broader-spectrum inhibitor like Marimastat introduces potent MMP-1 inhibition (IC50 = 5 nM), a target for which Prinomastat is over 15-fold less active, potentially confounding results in studies focused on gelatinase-driven processes. Conversely, substituting with the first-generation benchmark Batimastat, while potent, is operationally distinct; Batimastat's poor oral bioavailability necessitates intraperitoneal administration for in vivo work, a significant procedural and logistical deviation from orally-dosed Prinomastat. These differences in selectivity and handling make direct substitution a critical source of experimental variability.
Prinomastat was designed for greater selectivity toward MMPs associated with tumor progression (e.g., MMP-2, MMP-9) over MMP-1, which is implicated in dose-limiting joint-related side effects of broader-spectrum inhibitors. Quantitative data shows Prinomastat is 166-fold more potent against MMP-2 than MMP-1. In contrast, the common substitute Marimastat exhibits high, non-selective potency against both MMP-1 and MMP-2, with IC50 values in the same low-nanomolar range.
| Evidence Dimension | Enzyme Inhibition Potency (Ki / IC50) |
| Target Compound Data | Prinomastat: Ki for MMP-2 = 0.05 nM; Ki for MMP-1 = 8.3 nM. |
| Comparator Or Baseline | Marimastat: IC50 for MMP-2 = 6 nM; IC50 for MMP-1 = 5 nM. |
| Quantified Difference | Prinomastat exhibits a ~166-fold selectivity for MMP-2 over MMP-1, whereas Marimastat shows near-equivalent potency against both enzymes. |
| Conditions | In vitro enzymatic assays against purified human MMPs. |
This selectivity allows for more targeted inhibition of gelatinase activity in research models while minimizing potential off-target effects from MMP-1 inhibition, leading to more reliable data.
A primary procurement differentiator for in vivo research is Prinomastat's efficacy via oral administration, as documented in multiple preclinical and clinical studies. This provides a significant handling and procedural advantage over potent first-generation comparators like Batimastat, whose utility is constrained by poor oral bioavailability, necessitating administration via intraperitoneal (IP) injection in animal models.
| Evidence Dimension | Route of Administration for In Vivo Efficacy |
| Target Compound Data | Oral. |
| Comparator Or Baseline | Batimastat: Intraperitoneal injection required. |
| Quantified Difference | Qualitative but critical difference: Oral vs. Injectable. |
| Conditions | In vivo animal and human studies for cancer therapy. |
Simplifies experimental protocols, reduces animal handling stress, and can lower the overall cost and labor for long-term in vivo studies compared to compounds requiring injection.
For in vitro applications, material handling properties are a key procurement factor. While the free base form of Prinomastat requires organic solvents like DMSO, the compound is also available as a hydrochloride salt with documented aqueous solubility. This provides a direct advantage for preparing stock solutions for cell culture media and other aqueous buffer systems where the presence of organic solvents is undesirable.
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | Prinomastat Hydrochloride: 15 mg/mL in H2O. |
| Comparator Or Baseline | Prinomastat Free Base: Soluble in DMSO, not in water. |
| Quantified Difference | Water-soluble salt form available vs. water-insoluble free base. |
| Conditions | Standard laboratory solvent preparation. |
The water-soluble salt form simplifies stock solution preparation and avoids potential solvent-induced artifacts from DMSO, ensuring cleaner and more reproducible in vitro results.
For preclinical oncology studies, particularly those investigating tumor growth, invasion, and metastasis over extended periods, Prinomastat's oral bioavailability makes it a more practical choice than analogs requiring daily injections, such as Batimastat.
When the research goal is to specifically interrogate the roles of MMP-2 and MMP-9 without the confounding effects of potent MMP-1 inhibition, Prinomastat's 166-fold selectivity provides a more targeted tool than broad-spectrum inhibitors like Marimastat.
In cell culture experiments where DMSO may cause toxicity or differentiation artifacts, the use of Prinomastat's water-soluble hydrochloride salt allows for direct addition to aqueous media, improving experimental consistency and relevance.
Irritant;Health Hazard